molecular formula C24H22N2O6 B5293443 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide

3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide

Cat. No. B5293443
M. Wt: 434.4 g/mol
InChI Key: KARLZYSLIMWUDG-UKTHLTGXSA-N
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Description

3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BMMA and is a member of the acrylamide family of compounds. BMMA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been extensively studied.

Mechanism of Action

BMMA has been shown to inhibit the activity of cysteine proteases by binding covalently to the active site cysteine residue. This covalent binding results in the irreversible inhibition of the protease activity. BMMA has also been shown to inhibit the activity of other enzymes, including serine proteases, metalloproteases, and aspartic proteases.
Biochemical and Physiological Effects:
BMMA has been shown to induce apoptosis in cancer cells by inhibiting the activity of cysteine proteases. BMMA has also been shown to induce autophagy in cells by inhibiting the activity of lysosomal cysteine proteases. Additionally, BMMA has been shown to inhibit the growth of bacteria and fungi by inhibiting the activity of proteases.

Advantages and Limitations for Lab Experiments

BMMA has several advantages for lab experiments, including its high specificity for cysteine proteases, its irreversible inhibition of protease activity, and its potential applications in various fields. However, BMMA also has limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential to inhibit other enzymes besides cysteine proteases.

Future Directions

There are several future directions for BMMA research, including the development of more efficient synthesis methods, the identification of new applications for BMMA, and the optimization of BMMA's properties for specific applications. Additionally, future research could focus on the development of BMMA-based probes for imaging protease activity in living cells and the development of BMMA-based therapies for cancer and other diseases.

Synthesis Methods

BMMA can be synthesized using different methods, including the reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and 2-methoxy-4-nitrobenzaldehyde in the presence of potassium carbonate and acryloyl chloride. The reaction mixture is then heated under reflux, and BMMA is obtained as a yellow solid after purification. Other methods of synthesizing BMMA include the reaction between 4-(benzyloxy)-3-methoxyphenylamine and 2-methoxy-4-nitrophenyl isocyanate, as well as the reaction between 4-(benzyloxy)-3-methoxyphenylamine and acryloyl chloride.

Scientific Research Applications

BMMA has been used in various scientific research studies due to its potential applications in different fields. For instance, BMMA has been used as a fluorescent probe for detecting cysteine and glutathione in living cells. BMMA has also been used as a cross-linking agent for proteins and peptides and as a tool for studying protein-protein interactions. Additionally, BMMA has been used as a substrate for proteases, and its hydrolysis products have been used for studying protease activity.

properties

IUPAC Name

(E)-N-(2-methoxy-4-nitrophenyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c1-30-22-15-19(26(28)29)10-11-20(22)25-24(27)13-9-17-8-12-21(23(14-17)31-2)32-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,25,27)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARLZYSLIMWUDG-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide

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